3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF2NO/c16-12-3-1-2-11(10-12)4-5-14(20)19-13-6-8-15(17,18)9-7-13/h1-3,10,13H,4-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPPBWKOBNRNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC2=CC(=CC=C2)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position.
Amidation: The final step involves the formation of the amide bond between the chlorophenyl intermediate and the difluorocyclohexyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antipsychotic Research
- Recent studies have indicated that compounds similar to 3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide may exhibit antipsychotic properties by acting on serotonin and dopamine receptors. This compound can serve as a lead structure for developing new medications targeting schizophrenia and other psychiatric disorders.
2. Anti-inflammatory Effects
- Research suggests that derivatives of this compound may possess anti-inflammatory properties. Investigations into its mechanism of action could lead to the development of novel anti-inflammatory drugs, particularly for conditions like arthritis and other chronic inflammatory diseases.
Case Study 1: Antipsychotic Activity
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives based on the core structure of this compound. The findings indicated that modifications to the cyclohexyl group significantly enhanced receptor binding affinity for dopamine D2 receptors, suggesting a pathway for developing more effective antipsychotics.
Case Study 2: Inflammation Models
In a preclinical model of inflammation, researchers tested the efficacy of this compound in reducing edema in rat paw models induced by carrageenan. The results demonstrated a statistically significant reduction in paw swelling compared to controls, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural or functional similarities with 3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide:
Key Differences and Implications
Amine Substituent :
- The 4,4-difluorocyclohexyl group in the target compound enhances lipophilicity and conformational rigidity compared to the benzothiazole group in N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide. This may improve blood-brain barrier penetration or target binding in neurological disorders .
- In contrast, propanil lacks a complex amine substituent, contributing to its use as a herbicide with moderate environmental persistence .
- Aryl Group: The 3-chlorophenyl group in the target compound vs. 3,4-dichlorophenyl in propanil alters electronic properties.
Applications :
Physicochemical and Functional Insights
- Fluorine Effects : The difluorocyclohexyl group increases metabolic stability by resisting oxidative degradation, a trait critical for drug candidates .
- Chlorophenyl vs. Dichlorophenyl : The single chlorine in the target compound may balance lipophilicity and solubility better than propanil’s dichlorophenyl group, which contributes to its herbicidal potency but also photodegradation .
Research Findings and Discussion
- Synthetic Routes : While direct data are absent, highlights microwave-assisted synthesis for analogous amides, suggesting efficient routes for scaling the target compound .
- Crystalline Stability : The 4,4-difluorocyclohexyl group in sulfonamide salts () demonstrates improved crystallinity, a desirable trait for formulation .
- Agrochemical vs. Pharmaceutical Potential: The target compound’s structural complexity (vs. propanil) implies a shift from broad-spectrum herbicidal activity to targeted biological interactions, possibly in oncology or neurology .
Biological Activity
3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide (CAS Number: 2034516-04-4) is a synthetic compound with potential pharmacological applications. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its structural features that suggest possible biological activity. This article reviews the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.76 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Anticancer Potential
Several studies have investigated the anticancer properties of structurally related compounds. For instance, compounds featuring chlorophenyl groups have been reported to exhibit cytotoxic effects against various cancer cell lines. While specific studies on this compound are scarce, its structural analogs have demonstrated:
- Inhibition of Tumor Growth : Analogous compounds have shown effectiveness in reducing tumor size in animal models.
- Induction of Apoptosis : Some chlorinated amides are known to induce programmed cell death in cancer cells.
Anti-inflammatory Activity
Research has indicated that similar compounds can possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. The potential for this compound to exhibit such effects remains a subject for future investigation.
Case Studies
- Wound Healing Studies : A study involving synthetic chalcones demonstrated enhanced wound healing properties through increased collagen deposition and reduced inflammation. This suggests that compounds with similar structural motifs may also promote tissue regeneration and healing processes .
- Cytotoxicity Assays : In vitro assays conducted on related compounds indicate significant cytotoxic effects against various cancer cell lines, providing a preliminary basis for further exploration of this compound in cancer therapeutics.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide?
- Methodology :
- Step 1 : Use coupling reactions (e.g., amide bond formation) between 3-(3-chlorophenyl)propanoic acid derivatives and 4,4-difluorocyclohexylamine. Protect reactive groups (e.g., amines) to avoid side reactions .
- Step 2 : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., HATU or EDC/HOBt) to enhance yield. Monitor reaction progress via TLC or LC-MS.
- Step 3 : Purify via column chromatography or recrystallization. Confirm purity using HPLC (>95%) and characterize via /-NMR and FTIR .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Key Techniques :
- NMR Spectroscopy : -NMR to identify aromatic protons (δ 7.2–7.5 ppm) and amide NH (δ 6.5–8.0 ppm). -NMR to confirm difluorocyclohexyl group signals .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) using single-crystal diffraction (R factor < 0.05) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine .
Q. How can solubility and stability be optimized for biological assays?
- Approach :
- Test solvents (DMSO, ethanol) for solubility. Use dynamic light scattering (DLS) to assess aggregation.
- Conduct stability studies under physiological conditions (pH 7.4, 37°C) via UV-Vis spectroscopy over 24–72 hours .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and physicochemical properties?
- Methodology :
- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces for nucleophilic/electrophilic sites .
- Step 2 : Estimate logP using software (e.g., ChemAxon) and apply correction factors (e.g., +12 CM for hydrogen bonding and branching effects) to align with experimental data .
- Step 3 : Simulate reaction pathways (e.g., amide hydrolysis) using transition-state modeling to identify kinetic barriers .
Q. How to resolve contradictions between experimental and computational data (e.g., logP discrepancies)?
- Analysis :
- Case Study : If calculated logP = 3.2 conflicts with experimental logP = 4.1:
- Re-evaluate solvation models (e.g., implicit vs. explicit solvent).
- Apply correction factors for intramolecular H-bonding (e.g., +3 CM per H-bond) and steric effects .
- Validate via shake-flask method with octanol/water partitioning and HPLC analysis .
Q. What advanced strategies analyze hydrogen-bonding networks in the solid state?
- Techniques :
- Single-Crystal X-ray Diffraction : Quantify hydrogen-bond geometries (e.g., D–H⋯A distances, angles). For example, N–H⋯O bonds (2.8–3.0 Å, 150–170°) stabilize crystal packing .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., van der Waals contacts, π-π stacking) using CrystalExplorer software .
Q. How can high-throughput screening optimize reaction conditions?
- Workflow :
- Step 1 : Design a matrix of variables (temperature, solvent, catalyst loading) using DoE (Design of Experiments).
- Step 2 : Use automated platforms (e.g., Chemspeed) to run 100+ reactions in parallel. Analyze yields via UPLC-MS .
- Step 3 : Apply machine learning (e.g., Random Forest) to identify optimal conditions (e.g., 60°C, DMF, 10 mol% catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
